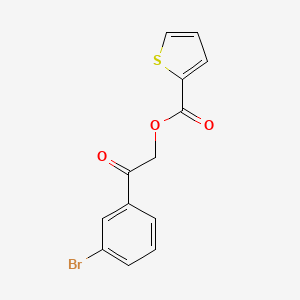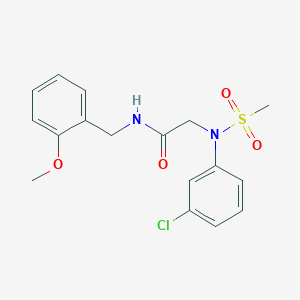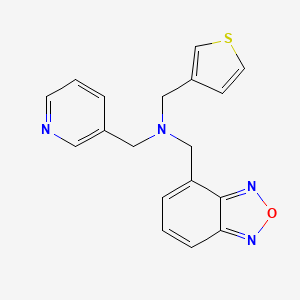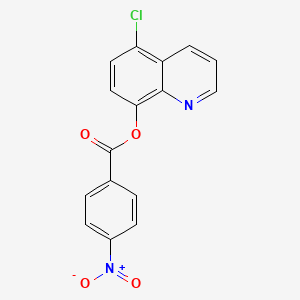methanone](/img/structure/B3935349.png)
[5-nitro-2-(1-pyrrolidinyl)phenyl](phenyl)methanone
Descripción general
Descripción
[5-nitro-2-(1-pyrrolidinyl)phenyl](phenyl)methanone, also known as NPC1161B, is a chemical compound that has shown promising results in scientific research. This compound belongs to the class of nitrophenyl-substituted pyrrolidines and has been studied for its potential use in various biomedical applications.
Mecanismo De Acción
The exact mechanism of action of [5-nitro-2-(1-pyrrolidinyl)phenyl](phenyl)methanone is not fully understood. However, it has been suggested that it may act by inhibiting the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. It has also been suggested that it may act by modulating the activity of certain enzymes involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that [5-nitro-2-(1-pyrrolidinyl)phenyl](phenyl)methanone can modulate the activity of various enzymes involved in the regulation of cell growth and survival. It has also been shown to exhibit anti-inflammatory and analgesic properties. In addition, it has been suggested that [5-nitro-2-(1-pyrrolidinyl)phenyl](phenyl)methanone may have neuroprotective effects and may be useful in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of [5-nitro-2-(1-pyrrolidinyl)phenyl](phenyl)methanone is its potential use as a pharmacological agent. It has shown promising results in various in vitro and in vivo studies, and its potential use in the treatment of various diseases is currently being investigated. However, one of the limitations of [5-nitro-2-(1-pyrrolidinyl)phenyl](phenyl)methanone is its relatively low solubility in water, which may make it difficult to use in certain applications.
Direcciones Futuras
There are several potential future directions for research on [5-nitro-2-(1-pyrrolidinyl)phenyl](phenyl)methanone. One potential direction is to investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease. Another potential direction is to investigate its potential use in the treatment of various types of cancer. Additionally, further studies may be needed to fully understand the mechanism of action of [5-nitro-2-(1-pyrrolidinyl)phenyl](phenyl)methanone and to identify any potential side effects or limitations of its use.
Aplicaciones Científicas De Investigación
[5-nitro-2-(1-pyrrolidinyl)phenyl](phenyl)methanone has been extensively studied for its potential use as a pharmacological agent. It has been shown to exhibit anti-inflammatory, analgesic, and antitumor properties in various in vitro and in vivo studies. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
(5-nitro-2-pyrrolidin-1-ylphenyl)-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c20-17(13-6-2-1-3-7-13)15-12-14(19(21)22)8-9-16(15)18-10-4-5-11-18/h1-3,6-9,12H,4-5,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGILXIWGGIKHNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-Nitro-2-(1-pyrrolidinyl)phenyl](phenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B3935270.png)


![2-[(4-chlorophenyl)thio]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B3935289.png)
![N-[(5-{[sec-butyl(3-thienylmethyl)amino]methyl}-2-furyl)methyl]-N-methylmethanesulfonamide](/img/structure/B3935306.png)

![N~2~-(3,5-dichlorophenyl)-N~1~-(2-furylmethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3935321.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)ethanamine](/img/structure/B3935324.png)
![N~1~-[4-(benzyloxy)phenyl]-N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B3935329.png)
![2-bromo-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B3935342.png)
![N~2~-(methylsulfonyl)-N~1~-(tetrahydro-2-furanylmethyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3935363.png)


![2-methyl-5-(2-oxopropyl)[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one](/img/structure/B3935379.png)